1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone
Overview
Description
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone, also known as 4-methoxy-2-hydroxyacetophenone (4MHA), is a phenolic compound with a wide range of applications in organic synthesis and scientific research. It is used as a starting material in the synthesis of a variety of organic compounds, and its unique structure has made it an important research tool in the fields of pharmacology, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Researchers synthesized novel compounds from 1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated their antimicrobial activity. The synthesized compounds were characterized using NMR and Mass spectra, showing promising antimicrobial properties (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Platelet Aggregation Inhibitory Activity
- Paeonol and its analogues were synthesized and screened for their ability to inhibit platelet aggregation. The study found several compounds, including paeonol, to exhibit significant anti-platelet potential (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
Heterocyclization and Synthesis of Isoflavones
- A study demonstrated the use of 1-(2-hydroxy-4-methoxyphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal, leading to the synthesis of various isoflavones and heterocyclic compounds (Moskvina, Shilin, & Khilya, 2015).
Crystal Structure Analysis
- The crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone was determined, revealing its orthorhombic system and the presence of strong intramolecular hydrogen bonds (Kudelko, Karczmarzyk, & Fruziński, 2007).
Oxidation of Phenol Derivatives
- The oxidation of compounds related to 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane, a close analogue of paeonol, was studied to produce benzofuran and dihydrobenzofuran derivatives (Schofield, Ward, & Choudhury, 1971).
Synthesis and Characterization of Chalcone
- A study compared sonochemical and conventional methods for synthesizing chalcone derivatives from 1-(4-methoxyphenyl)ethanone, demonstrating the advantages of sonochemical methods in terms of energy efficiency and crystallinity (Jarag, Pinjari, Pandit, & Shankarling, 2011).
properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-12-5-3-11(4-6-12)9-15(17)14-8-7-13(20-2)10-16(14)18/h3-8,10,18H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGZCXEGWXMKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326647 | |
Record name | 1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone | |
CAS RN |
39604-64-3 | |
Record name | 1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-HYDROXY-4-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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